molecular formula C7H9BrN2OS B13326938 3-Amino-3-(4-bromothiophen-2-YL)propanamide

3-Amino-3-(4-bromothiophen-2-YL)propanamide

Cat. No.: B13326938
M. Wt: 249.13 g/mol
InChI Key: SVXFPPZIXIHKJI-UHFFFAOYSA-N
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Description

3-Amino-3-(4-bromothiophen-2-yl)propanamide is a chemical compound with the molecular formula C7H9BrN2OS and a molecular weight of 249.13 g/mol It is characterized by the presence of an amino group, a bromothiophene ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromothiophen-2-yl)propanamide typically involves the reaction of 4-bromothiophene-2-carboxylic acid with appropriate reagents to introduce the amino and propanamide groups. One common method involves the use of amination reactions followed by amidation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromothiophen-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiophenes, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

3-Amino-3-(4-bromothiophen-2-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromothiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino and bromothiophene groups play a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(4-bromothiophen-2-yl)propanamide is unique due to the presence of the bromothiophene ring, which imparts specific electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized materials and in exploring novel biological activities .

Properties

Molecular Formula

C7H9BrN2OS

Molecular Weight

249.13 g/mol

IUPAC Name

3-amino-3-(4-bromothiophen-2-yl)propanamide

InChI

InChI=1S/C7H9BrN2OS/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5H,2,9H2,(H2,10,11)

InChI Key

SVXFPPZIXIHKJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)C(CC(=O)N)N

Origin of Product

United States

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